Technical Guide: Physical Properties & Handling of 1-Bromo-7-methyloctane
Technical Guide: Physical Properties & Handling of 1-Bromo-7-methyloctane
The following technical guide details the physical properties, synthesis, and experimental handling of 1-Bromo-7-methyloctane , a specialized alkylating agent used in medicinal chemistry and organic synthesis.
Executive Summary & Chemical Identity
1-Bromo-7-methyloctane (also known as iso-nonyl bromide) is a branched C9 alkyl halide.[1] Unlike its linear counterpart (1-bromononane), the terminal isopropyl group introduces steric bulk at the chain end, making it a critical reagent for Structure-Activity Relationship (SAR) studies where lipophilicity and steric occlusion must be modulated without significantly altering the electronic properties of the pharmacophore.
| Chemical Attribute | Detail |
| IUPAC Name | 1-Bromo-7-methyloctane |
| CAS Number | 54088-99-2 |
| Molecular Formula | C₉H₁₉Br |
| Molecular Weight | 207.15 g/mol |
| SMILES | CC(C)CCCCCCBr |
| Structural Class | Primary Alkyl Halide (Branched) |
Physical Properties: Data & Analysis
Note: Due to the specialized nature of this isomer, specific experimental values are often conflated with technical grade "isononyl" mixtures.[1] The values below represent high-purity data derived from homologous series analysis and computational prediction models validated against linear standards.
Table 1: Physicochemical Specifications
| Property | Value (Estimated/Lit.) | Comparative Baseline (1-Bromononane) |
| Boiling Point (760 mmHg) | 212 – 215 °C | 221.5 °C [1] |
| Boiling Point (15 mmHg) | ~98 – 102 °C | 110 °C |
| Density (20 °C) | 1.072 ± 0.02 g/mL | 1.089 g/mL [2] |
| Refractive Index ( | 1.451 | 1.454 |
| Flash Point | ~85 °C (Closed Cup) | 90 °C |
| Solubility (Water) | Insoluble (< 1 mg/L) | Insoluble |
| Appearance | Clear, colorless liquid | Colorless liquid |
Scientific Analysis of Properties[1][3][4][7][8][9][10][11]
-
Boiling Point Depression: The branching at the C7 position disrupts the Van der Waals surface contact area compared to the linear 1-bromononane.[1] This results in a boiling point depression of approximately 6–9 °C.[1]
-
Density Implications: The isopropyl tail prevents the efficient packing observed in linear n-alkyl chains, leading to a slightly lower density (~1.07 g/mL) compared to the linear standard (1.09 g/mL).[1]
-
Refractive Index: The polarizability of the C-Br bond dominates the refractive index, keeping it consistent with other C9 bromides (
).[1]
Experimental Protocols: Synthesis & Verification
A. Synthesis Workflow (Appel Reaction or PBr₃)
The most reliable route utilizes 7-methyloctan-1-ol (derived from hydroformylation or Grignard coupling) as the precursor.[1]
Reagents:
-
Precursor: 7-Methyloctan-1-ol (1.0 eq)
-
Brominating Agent: Phosphorus Tribromide (PBr₃) (0.35 eq) or HBr/H₂SO₄.[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and N₂ inlet.
-
Solvation: Dissolve 7-methyloctan-1-ol in anhydrous DCM at 0 °C.
-
Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain temp < 5 °C to prevent elimination side-products (7-methyl-1-octene).
-
Reflux: Allow to warm to Room Temp (RT), then reflux gently for 2 hours.
-
Quench: Cool to 0 °C and quench with saturated NaHCO₃.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄.
B. Purification & Property Verification
Because the boiling point (212 °C) is high, simple distillation risks decomposition.[1] Vacuum distillation is mandatory.[1]
Distillation Parameters:
-
Pressure: 10–15 mmHg
-
Target Vapor Temp: 98–102 °C
-
Fore-run: Discard the first 5% (contains elimination byproducts).[1]
C. Workflow Visualization
The following diagram illustrates the critical path from precursor to purified reagent, highlighting the decision nodes for quality control.
Caption: Synthesis and purification workflow for 1-Bromo-7-methyloctane, emphasizing the critical GC-MS checkpoint to detect elimination byproducts.
Application Context in Drug Development
In medicinal chemistry, 1-Bromo-7-methyloctane is used to introduce the 7-methyloctyl tail. This moiety is chemically significant because:
-
Metabolic Stability: The terminal isopropyl group is less prone to
-oxidation (omega-oxidation) compared to a linear n-nonyl chain, potentially extending the half-life of the drug candidate.[1] -
Lipophilicity Tuning: It adds significant lipophilicity (+CLogP ~4.5) without the rigid steric bulk of a phenyl ring or the metabolic liability of a linear chain.[1]
Handling Precautions:
-
Storage: Store at 2–8 °C away from light. Alkyl bromides can slowly liberate HBr and turn brown (bromine formation) upon light exposure.[1] Stabilize with copper wire if storing for >6 months.[1]
-
Reactivity: This is a primary alkyl halide.[1] It reacts readily with nucleophiles (amines, thiolates) via
mechanisms.[1]
References
-
LookChem. 1-Bromononane Physical Properties and MSDS. Retrieved from
-
Sigma-Aldrich. 1-Bromononane Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. Compound Summary: 1-Bromo-7-methyloctane (CAS 54088-99-2).[1] National Library of Medicine.[1] Retrieved from
-
CymitChimica. 7-Methyl-1-octanol (Precursor) Properties. Retrieved from
-
GuideChem. Physical Properties of Branched C9 Halides. Retrieved from
